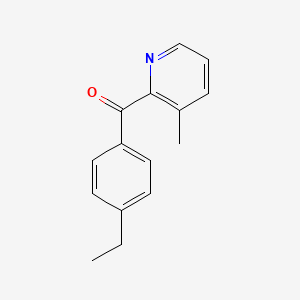

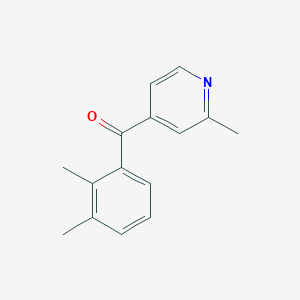

5-(3-Fluorobenzoyl)-2-methylpyridine

Vue d'ensemble

Description

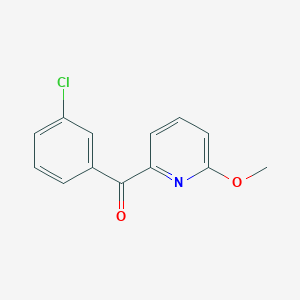

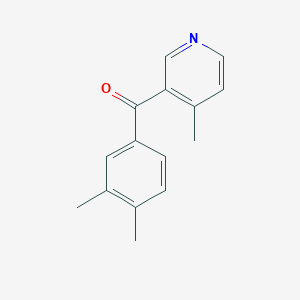

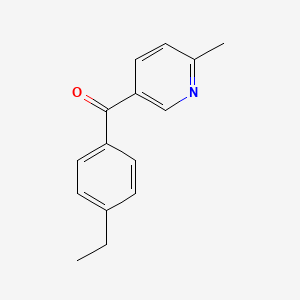

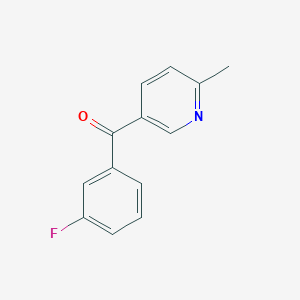

5-(3-Fluorobenzoyl)-2-methylpyridine (5-FBMP) is a heterocyclic organic compound that belongs to the class of pyridines, which are nitrogen-containing aromatic compounds. 5-FBMP is a colorless, crystalline solid with a molecular weight of 258.25 g/mol and a melting point of 81-83 °C. It is soluble in organic solvents such as methanol, ethanol, and acetonitrile, and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Crystal Structure and Thermal Stability

- The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a relative of 5-(3-Fluorobenzoyl)-2-methylpyridine, was synthesized and characterized, with a focus on its conformational analysis, thermal stability, and phase transitions. The solid and solution conformations of the compound were found to be similar, and the compound showed a single crystalline form, indicating a robust and stable molecular structure (Ribet et al., 2005).

Molecular Structure and Chemical Properties

- A novel phthalide derivative, structurally related to 5-(3-Fluorobenzoyl)-2-methylpyridine, was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. This study provided insights into the molecular structure, electronic properties, and chemical reactivity of the compound, highlighting its potential for various scientific applications, including antioxidant activity and DNA binding affinity (Tanrıkulu Yılmaz et al., 2020).

Chemical Synthesis and Reactions

- The use of fluorobenzoyl groups, similar to 5-(3-Fluorobenzoyl)-2-methylpyridine, in the synthesis of glycopeptides was explored, revealing that these groups can suppress beta-elimination of O-linked carbohydrates, showcasing their potential utility in carbohydrate and glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Ligand Binding and Receptor Studies

- The compound exhibited an atypical pattern of ligand-induced activation in studies involving 5-HT1A receptors, suggesting its potential application in studying receptor-ligand interactions and signal transduction mechanisms (Pauwels & Colpaert, 2003).

Materials Science and Coordination Chemistry

- Studies involving cobalt complexes of related chemical structures showed that the formation of coordination polymers and their three-dimensional structures can be influenced by the solvents used in the synthesis process. This highlights the compound's potential applications in materials science and coordination chemistry (Pedireddi & Varughese, 2004).

Safety And Hazards

As a research chemical, “5-(3-Fluorobenzoyl)-2-methylpyridine” should be handled with care. It is not intended for human or veterinary use. Safety data for similar compounds, such as 3-Fluorobenzoyl chloride, indicate that they can cause severe skin burns and eye damage, and may be harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

(3-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJUOVHROPAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorobenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.